N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Overview
Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is an intriguing synthetic compound. Its complex structure, containing elements like fluoropyrimidine and cyclohexyl groups, makes it a unique candidate for various scientific applications, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. Specific details on reagents, solvents, temperatures, and times would provide more clarity on the step-by-step synthesis.
Industrial Production Methods: In an industrial setting, the synthesis would be optimized for yield and cost-effectiveness. Key considerations would include the scale-up of reaction conditions, the purification of intermediates, and the final product. Techniques such as crystallization, distillation, and chromatography are essential for achieving high purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound can participate in several types of chemical reactions, such as:
Oxidation: It might undergo oxidation at specific functional groups, leading to more complex derivatives.
Reduction: Reduction reactions could alter the fluoropyrimidine or oxobenzooxazolyl moieties.
Substitution: It can engage in nucleophilic or electrophilic substitution reactions, affecting the cyclohexyl or pyrimidine groups.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride could be employed.
Substitution: Strong bases like sodium hydride or acids such as hydrochloric acid might be used.
Major Products Formed from These Reactions: Depending on the reaction type, products could vary widely:
Oxidation: Complex derivatives with additional oxygen functionalities.
Reduction: Simplified derivatives with fewer double bonds.
Substitution: Varied derivatives with substitutions at specific positions on the cyclohexyl or pyrimidine groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile building block for creating more complex molecules
Biology: In biological research, it might be used to study interactions with enzymes or other proteins, providing insights into cellular processes.
Medicine: Medically, it could have potential as a drug candidate or as part of a drug delivery system, given its complex structure and reactivity.
Industry: Industrial applications might include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or advanced materials.
Mechanism of Action
The exact mechanism of action for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide would depend on its specific application. Generally, it might interact with molecular targets like enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering protein conformation, leading to changes in biological activity.
Comparison with Similar Compounds
N-((1r,4r)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.
N-((1r,4r)-4-((5-methylpyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Features a methyl group instead of fluorine.
Uniqueness: N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and interactions, offering unique properties and potential advantages over its analogs.
This compound holds promise in a variety of fields, marking it as a subject of considerable interest in scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c20-12-9-21-18(22-10-12)27-14-7-5-13(6-8-14)23-17(25)11-24-15-3-1-2-4-16(15)28-19(24)26/h1-4,9-10,13-14H,5-8,11H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPKACCDMHIWPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=C(C=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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